molecular formula C14H16FNO3 B8211008 (5-Fluoro-1-oxo-indan-2-yl)-carbamic acid tert-butyl ester

(5-Fluoro-1-oxo-indan-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B8211008
M. Wt: 265.28 g/mol
InChI Key: OUDVXHNIZDJFOQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-fluoro-3-oxo-1,2-dihydroinden-2-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted indenone moiety, and a carbamate functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-1-oxo-indan-2-yl)-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Indenone Moiety: The starting material, 6-fluoroindanone, is synthesized through a Friedel-Crafts acylation reaction involving fluoro-substituted benzene and succinic anhydride.

    Introduction of the Carbamate Group: The 6-fluoroindanone is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate derivative.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the processes are often automated to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(6-fluoro-3-oxo-1,2-dihydroinden-2-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of novel materials with specific properties.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
  • Used in the synthesis of biologically active compounds for research purposes.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its pharmacological properties and potential use in treating various diseases.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (5-Fluoro-1-oxo-indan-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The fluoro-substituted indenone moiety may also interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound without the fluoro-substituted indenone moiety.

    tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another carbamate derivative with a different cyclic structure.

    tert-Butyl (4-bromobutyl)carbamate: A carbamate compound with a bromobutyl substituent.

Uniqueness:

  • The presence of the fluoro-substituted indenone moiety in (5-Fluoro-1-oxo-indan-2-yl)-carbamic acid tert-butyl ester imparts unique chemical and biological properties, making it distinct from other carbamate compounds.
  • Its specific structural features allow for targeted interactions with molecular targets, enhancing its potential applications in various fields.

Properties

IUPAC Name

tert-butyl N-(6-fluoro-3-oxo-1,2-dihydroinden-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-11-7-8-6-9(15)4-5-10(8)12(11)17/h4-6,11H,7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDVXHNIZDJFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(C1=O)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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